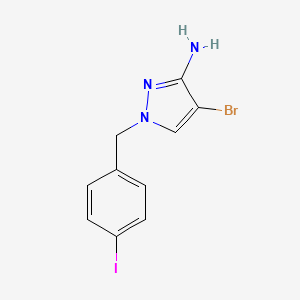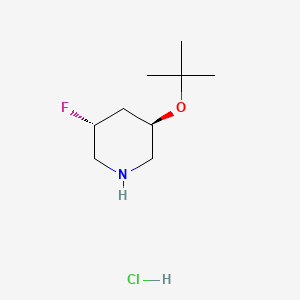
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis. The presence of the tert-butoxy and fluorine substituents in this compound imparts unique chemical properties, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate catalyst under controlled conditions.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups, providing a more efficient and sustainable method compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperidine derivatives with different substituents.
Aplicaciones Científicas De Investigación
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The presence of the tert-butoxy and fluorine groups can influence its binding affinity and selectivity, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a tert-butyl group and a pyrazole ring.
tert-Butyl substituted hetero-donor TADF compounds: Compounds with tert-butyl groups used in organic light-emitting diodes (OLEDs).
Uniqueness
(3R,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is unique due to the combination of the piperidine ring, tert-butoxy group, and fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H19ClFNO |
|---|---|
Peso molecular |
211.70 g/mol |
Nombre IUPAC |
(3R,5R)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
InChI |
InChI=1S/C9H18FNO.ClH/c1-9(2,3)12-8-4-7(10)5-11-6-8;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
Clave InChI |
YRKQFLJIEBKNSI-SCLLHFNJSA-N |
SMILES isomérico |
CC(C)(C)O[C@@H]1C[C@H](CNC1)F.Cl |
SMILES canónico |
CC(C)(C)OC1CC(CNC1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


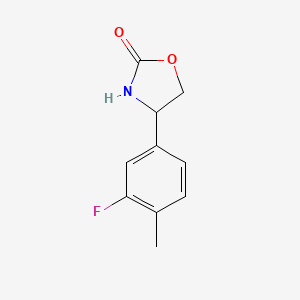


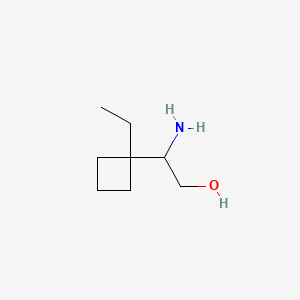
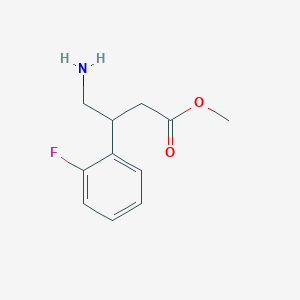
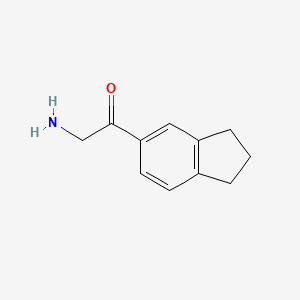
![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)

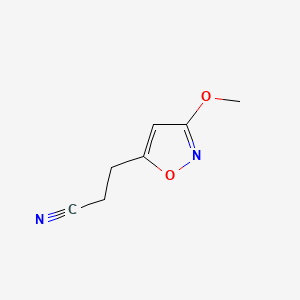
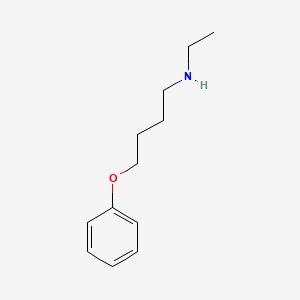
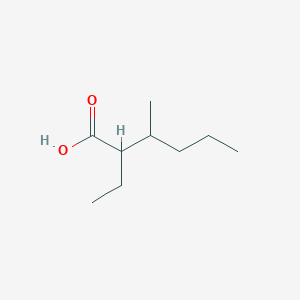
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
